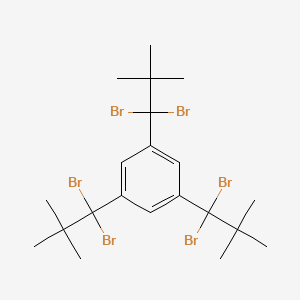![molecular formula C13H27BO3Si B14147298 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- CAS No. 118013-74-4](/img/structure/B14147298.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- is a boron-containing compound that is widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound is often used in the formation of carbon-boron bonds, which are essential in the synthesis of many organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the boron-oxygen bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boron compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of the compound. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes or alkynes.
Coupling Reactions: The formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Hydroboration: Typically carried out in the presence of a transition metal catalyst, such as palladium or platinum.
Borylation: Often performed using boronic acids or boron trihalides as reagents.
Coupling Reactions: Commonly use palladium or copper catalysts, along with ligands to stabilize the reaction intermediates.
Major Products
The major products formed from these reactions include boronic esters, boronic acids, and various boron-containing organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Employed in the development of boron-containing drugs and imaging agents.
Medicine: Utilized in the synthesis of boron-containing compounds with potential therapeutic properties.
Industry: Applied in the production of advanced materials, such as polymers and electronic devices.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- involves the formation of boron-oxygen and boron-carbon bonds. The boron atom in the compound acts as an electrophile, reacting with nucleophiles such as alkenes, alkynes, and alcohols. The formation of these bonds is facilitated by the presence of a base or a catalyst, which helps to stabilize the reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Boronic Acids: Widely used in coupling reactions and as intermediates in organic synthesis.
Boronic Esters: Employed in the synthesis of various organic molecules.
Uniqueness
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- is unique due to its stability and reactivity. The presence of the trimethylsilyl group enhances its solubility and facilitates its use in various chemical reactions. Additionally, the compound’s ability to form stable boron-oxygen and boron-carbon bonds makes it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
118013-74-4 |
|---|---|
Formule moléculaire |
C13H27BO3Si |
Poids moléculaire |
270.25 g/mol |
Nom IUPAC |
trimethyl-[(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]oxysilane |
InChI |
InChI=1S/C13H27BO3Si/c1-11(15-18(6,7)8)9-10-14-16-12(2,3)13(4,5)17-14/h9-11H,1-8H3/b10-9+ |
Clé InChI |
KNRVEXYEGXDHJR-MDZDMXLPSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)O[Si](C)(C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
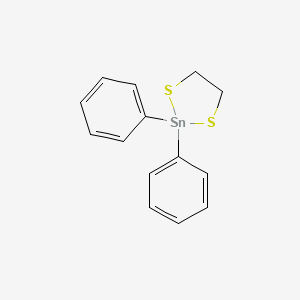
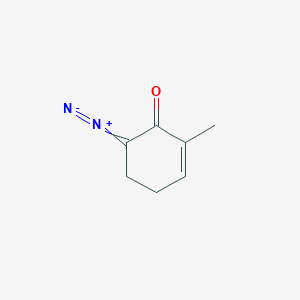
![(4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14147243.png)
![Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)-](/img/structure/B14147251.png)
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt](/img/structure/B14147258.png)
![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
![methyl 2-((Z)-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14147267.png)
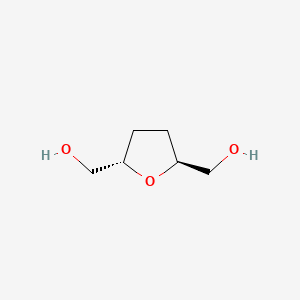
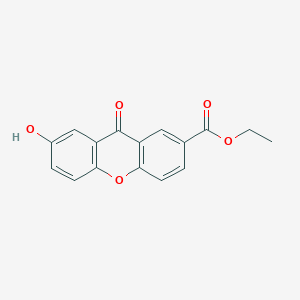
acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)
